4-甲氧基-N-(4-甲氧基苄基)苯磺酰胺

描述

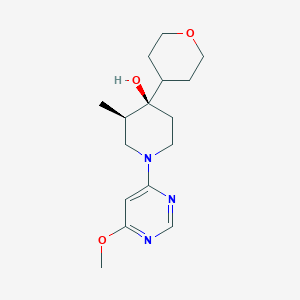

4-Methoxy-N-(4-methoxybenzyl)benzenesulfonamide is a chemical compound with the molecular formula C15H17NO4S . Its average mass is 307.365 Da and its monoisotopic mass is 307.087830 Da .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including those similar to 4-methoxy-N-(4-methoxybenzyl)benzenesulfonamide, typically involves reactions of benzenesulfonyl chloride with different amines in the presence of suitable catalysts and conditions. The TSC ligands were prepared in good yields by the condensation reaction of N-(4-methoxybenzyl) thiosemicarbazide .Molecular Structure Analysis

The molecular structure of 4-methoxy-N-(4-methoxybenzyl)benzenesulfonamide can be analyzed using various spectroscopic techniques. The spectroscopic data and X-ray structure of single crystals indicate that ruthenium is coordinated to the TSC ligands through the iminic nitrogen (N3) and the sulfur atoms of the thiosemicarbazone .Chemical Reactions Analysis

Benzenesulfonamides, including 4-methoxy-N-(4-methoxybenzyl)benzenesulfonamide, undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-methoxy-N-(4-methoxybenzyl)benzenesulfonamide can be inferred from its molecular formula and weight. It has a molecular formula of C15H17NO4S, an average mass of 307.365 Da, and a monoisotopic mass of 307.087830 Da .科学研究应用

Pharmaceutical Research

This compound is part of a class of chemicals that have been explored for their potential in treating infectious diseases. It’s structurally related to sulfonamide antibiotics, which target the dihydropteroate synthase (DHPS) pathway, crucial for synthesizing folate in bacteria . This pathway is not present in humans, making it an excellent target for antibiotics.

Material Science

In the realm of material science, derivatives of this compound could be used in the synthesis of novel materials. For example, related compounds are used in the preparation of semiconductors, nanosheets, and nanocrystals . These materials have applications in electronics, photonics, and as catalysts in chemical reactions.

Chemical Synthesis

As a reagent, 4-methoxy-N-(4-methoxybenzyl)benzenesulfonamide can be involved in protecting hydroxyl groups during synthesis. This protection is crucial when the hydroxyl group might otherwise react, allowing chemists to perform reactions on other parts of the molecule without interference .

Cytotoxicity Studies

The compound and its derivatives are studied for their cytotoxic effects. This is important in cancer research, where understanding the toxicity of compounds to various cell lines can lead to the development of new chemotherapy agents .

Flavor and Fragrance Industry

While not a direct application in scientific research, the related compound 4-methoxybenzyl alcohol is used as a fragrance and flavorant. By extension, 4-methoxy-N-(4-methoxybenzyl)benzenesulfonamide could potentially be modified for use in creating new scents and flavors .

安全和危害

The safety data sheet for a similar compound, 4-Methoxybenzyl alcohol, indicates that it causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage . It is recommended to avoid dust formation, ingestion, and inhalation, and to wear personal protective equipment/face protection .

属性

IUPAC Name |

4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c1-19-13-5-3-12(4-6-13)11-16-21(17,18)15-9-7-14(20-2)8-10-15/h3-10,16H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADICDMNVKEEAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-(4-methoxybenzyl)benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-ethoxy-3-pyridinyl)methyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5689031.png)

![3-[1-(3-fluorobenzyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B5689039.png)

![4-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5689044.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-[(2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5689045.png)

![N-(5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5689047.png)

![1-[(7-fluoroquinazolin-4-yl)amino]-3-(3-methoxyphenoxy)propan-2-ol](/img/structure/B5689051.png)

![rel-(3aR,6aR)-N-{[1-(3-fluorophenyl)cyclopentyl]methyl}-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5689057.png)

![N'-[3-fluoro-5-(trifluoromethyl)phenyl]-N-(2-hydroxyethyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]urea](/img/structure/B5689058.png)

![2-ethyl-8-(1,2,3,4-tetrahydronaphthalen-2-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5689065.png)

![5-[(4-bromobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5689121.png)

![[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5689126.png)